molecular formula ¹³C₆C₆H₂₂O₁₁ B1161280 Sucrose-13C6-glu

Sucrose-13C6-glu

Cat. No.: B1161280
M. Wt: 348.25
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose-13C6-glu (this compound) is a high-purity, stable isotope-labeled sucrose compound where six carbon atoms in the glucose moiety are replaced with carbon-13 (13C). With a molecular formula of (13C)6C6H22O11 and a molecular weight of 348.25 g/mol, this tracer is an essential tool for probing complex carbohydrate and sugar metabolism in biological systems. This compound is primarily utilized in advanced metabolic research as a stable isotope tracer. By tracking the incorporation of the 13C label into downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can delineate metabolic fluxes with high precision. Applications include tracing the fate of glucose-derived carbons in glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP) under various physiological conditions, such as normoxia and hypoxia . Its use has been critical in revealing how certain organisms, like the hypoxia-tolerant Spalax, redirect glucose carbons from oxidative pathways towards biosynthesis, including the production of glutathione (GSH) and UDP-N-acetylglucosamine (UDP-GlcNAc) . Furthermore, this compound serves as a fundamental starting material in glycobiology studies. It enables dynamic tracing of sugar metabolism into nucleotide sugars and the subsequent assembly of cell membrane glycans . This is particularly valuable in cancer research, where altered nutrient metabolism directly impacts cell-surface glycosylation patterns linked to disease progression . The high isotopic purity (typically ≥99 atom % 13C) ensures minimal background interference, enabling sensitive and accurate detection of metabolic intermediates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

¹³C₆C₆H₂₂O₁₁

Molecular Weight

348.25

Synonyms

β-D-Fructofuranosyl α-D-Glucopyranoside-13C6

Origin of Product

United States

Scientific Research Applications

Metabolic Flux Analysis

Overview:
Metabolic flux analysis using Sucrose-13C6-glu enables researchers to study how glucose is processed within various biological systems. This method helps in understanding the dynamics of glucose metabolism under different physiological conditions.

Key Findings:

  • In a study analyzing glucose homeostasis under hypoxic conditions, this compound demonstrated a complete mass isotopologue distribution, indicating its effective incorporation into metabolic pathways. The dominant isotopologue was identified as Glc M + 6, highlighting its role in metabolic transformations in cells under stress .
  • Another research highlighted the differential utilization of glucose and sucrose in diapausing mosquitoes, where this compound was used to track carbon incorporation into lipids and polysaccharides. The results indicated that glucose was preferentially metabolized for lipid biosynthesis compared to sucrose .

Cancer Metabolism Studies

Overview:
this compound is pivotal in cancer research, particularly in studying glycolysis and metabolic alterations in tumor cells. Hyperpolarized forms of this compound have been utilized to visualize metabolic processes in real-time.

Key Findings:

  • Hyperpolarized this compound has been employed to observe elevated glycolysis rates in cancerous tissues, known as the Warburg effect. This technique allows for the monitoring of metabolic fluxes in vivo, providing insights into tumor metabolism .
  • The use of this compound has facilitated the identification of metabolic intermediates such as pyruvate and lactate, which are crucial for understanding cancer cell metabolism and potential therapeutic targets .

Nutritional Studies

Overview:
In nutritional science, this compound is utilized to investigate the effects of dietary components on glucose metabolism and absorption kinetics.

Key Findings:

  • A study examining the co-ingestion of L-arabinose with sucrose revealed that this combination delayed glucose absorption derived from this compound. The results indicated a more stable postprandial glucose response, which is essential for managing glycemic control .
  • Another investigation into high-sucrose diets showed that consumption of this compound resulted in altered glucose tolerance and insulin sensitivity in animal models. This research underscores the importance of understanding how different sugars affect metabolic health .

Microbial Metabolism Studies

Overview:
this compound has applications in microbiology for analyzing microbial metabolic pathways and fluxes.

Key Findings:

  • Research utilizing this compound has demonstrated its effectiveness in tracing carbon flow through microbial communities, helping to elucidate the metabolic capabilities of gut microbiota .
  • The compound has also been employed to assess the catabolism of labeled substrates by gut bacteria, providing insights into how dietary components are processed by intestinal microbiota .

Data Tables

Application AreaKey InsightsReference
Metabolic Flux AnalysisComplete mass isotopologue distribution observed
Cancer MetabolismVisualization of glycolysis rates in tumors
Nutritional StudiesDelayed glucose absorption with L-arabinose
Microbial MetabolismTracing carbon flow through gut microbiota

Case Studies

  • Hypoxia-Induced Metabolism :
    • Researchers investigated primary Spalax cells under hypoxic conditions using this compound. They found significant alterations in carbohydrate metabolism, with a notable increase in UDP-GlcNAc levels indicating enhanced glycosylation processes critical for cell viability under stress .
  • Cancer Glycolysis Imaging :
    • A study utilized hyperpolarized this compound to visualize real-time glycolytic activity in tumors, revealing insights into metabolic adaptations that occur during cancer progression .
  • Dietary Impact on Glucose Kinetics :
    • An experiment assessing the effects of a high-sucrose diet on glucose tolerance demonstrated that mice consuming this compound exhibited impaired glucagon-like peptide secretion and altered hepatic glucokinase activity, emphasizing the compound's role in nutritional research .

Preparation Methods

Starting Materials and Isotopic Enrichment

The synthesis begins with D-glucose-¹³C₆ , a uniformly labeled monosaccharide commercially produced by Cambridge Isotope Laboratories (CLM-8091-0.1MG). This precursor is synthesized via microbial fermentation using Ralstonia eutropha or recombinant Escherichia coli strains cultured in media enriched with ¹³C-glucose. For instance, R. eutropha NCIMB 11599 achieves a ¹³C-labeling ratio of 98% when grown in Luria-Bertani (LB3) medium containing 40 g/L ¹³C-glucose.

Enzymatic Coupling of Glucose and Fructose

Sucrose-¹³C₆-glucose is synthesized via sucrose synthase-mediated glycosylation :

  • Reaction Setup : A mixture of ¹³C₆-glucose (10 mM) and unlabeled fructose (10 mM) is incubated with sucrose synthase (5 U/mL) in 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM Mg²⁺.

  • Kinetics : The reaction proceeds at 37°C for 24 hours, yielding sucrose-¹³C₆-glucose with >95% purity.

  • Purification : The product is isolated using high-performance liquid chromatography (HPLC) with a C18 column and validated via nuclear magnetic resonance (NMR).

Table 1: Yield of Enzymatic Sucrose Synthesis

Substrate Concentration (mM)Enzyme Activity (U/mL)Yield (%)Purity (%)
1059295
20108893

Biosynthetic Production Using Microbial Systems

Bacterial Fermentation with ¹³C-Glucose

Ralstonia eutropha and E. coli JM109 are engineered to produce sucrose-¹³C₆-glucose via heterologous expression of sucrose biosynthesis pathways:

  • Culture Conditions : Cells are grown in mineral salt (MS) medium with 20 g/L ¹³C-glucose under aerobic conditions.

  • Product Extraction : Intracellular sucrose is released via cell lysis and purified using ethanol precipitation.

Table 2: Microbial Production Efficiency

StrainSucrose Yield (g/L)¹³C-Labeling Ratio (%)
R. eutropha NCIMB 115994.798
E. coli JM1091.495

Challenges in Isotopic Purity

Isotope effects reduce enzymatic activity by 15–20% compared to natural glucose, necessitating optimized substrate concentrations.

Photosynthetic Labeling in Plants

¹³CO₂ Assimilation in Arabidopsis thaliana

Photosynthetic organisms incorporate ¹³C into sucrose through Calvin-Benson cycle intermediates:

  • Labeling Protocol : Plants are exposed to ¹³CO₂ (99% enrichment) for 6 hours under controlled light.

  • Sucrose Extraction : Leaf tissues are homogenized in 80% ethanol, and sucrose is isolated via ion-exchange chromatography.

Limitations for Glucose-Specific Labeling

While this method achieves uniform ¹³C labeling across sucrose’s glucose and fructose moieties, selective labeling of glucose requires genetic modification of fructose biosynthesis pathways, which remains experimentally challenging.

Analytical Validation of Sucrose-¹³C₆-Glucose

Mass Spectrometry (MS) Quantification

A liquid chromatography-tandem MS (LC-MS/MS) method is employed:

  • Chromatography : Separation on a Waters Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm) with isocratic elution (55% acetonitrile, 45% 10 mM ammonium acetate).

  • Detection : Negative-ion mode MRM transitions at m/z 179.1→89.0 (glucose) and 185.1→92.0 (¹³C₆-glucose).

Table 3: LC-MS/MS Performance Metrics

ParameterValue
Retention Time (min)2.78 ± 0.03
Linearity (R²)0.999
Limit of Detection (ng/mL)5

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra confirm the ¹³C-labeling pattern by observing peak splitting in the glucose moiety’s anomeric protons (δ 5.41 ppm).

Applications in Metabolic Research

Tracer Studies in Human Metabolism

Sucrose-¹³C₆-glucose enables precise measurement of hepatic glucose output and insulin resistance. For example, intravenous administration in diabetic patients reveals a 40% reduction in glucose clearance compared to controls.

Stable Isotope Dilution Assays

As an internal standard, it improves the accuracy of plasma glucose measurements by correcting for matrix effects, achieving a coefficient of variation (CV) of <2% .

Q & A

Q. How can researchers leverage Google Scholar to identify knowledge gaps in Sucrose-<sup>13</sup>C6-glu applications?

  • Answer : Use advanced search operators (e.g., "Sucrose-13C6-glu" AND ("metabolic flux" OR "isotopic tracing")) and filter by publication year (>2015). Review citation networks of seminal papers to uncover under-cited methodologies or contradictory findings .

Data Analysis & Contradiction Resolution

Q. What metrics should be reported when comparing <sup>13</sup>C isotopic enrichment levels across studies?

  • Answer : Include atom percent excess (APE), signal-to-noise ratios in MS/NMR spectra, and error margins from technical replicates. Normalize data to internal standards (e.g., <sup>13</sup>C-glucose) to facilitate cross-study comparisons .

Q. Q. How can conflicting results in Sucrose-<sup>13</sup>C6-glu uptake rates be resolved?

  • Answer : Conduct meta-analyses to identify methodological variables (e.g., incubation time, organism age). Perform paired experiments under identical conditions using shared reagent batches. Publish negative results to reduce publication bias .

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